molecular formula C7H10O2 B6597257 5-oxaspiro[2.5]octan-4-one CAS No. 22566-31-0

5-oxaspiro[2.5]octan-4-one

Cat. No.: B6597257
CAS No.: 22566-31-0
M. Wt: 126.15 g/mol
InChI Key: ICTDNSWGOBXWRP-UHFFFAOYSA-N
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Description

5-oxaspiro[2.5]octan-4-one: is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring, making it a unique and interesting compound for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 5-oxaspiro[2.5]octan-4-one involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent . The reaction is carried out in an anhydrous environment using tetrahydrofuran and 2,3-dihydrofuran . The reaction mixture is cooled to -78°C and treated with t-butyllithium in pentane. The resulting solution is then introduced to a solution of lithium naphthalenide in tetrahydrofuran, followed by careful quenching and extraction processes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-oxaspiro[2.5]octan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: 5-oxaspiro[2.5]octan-4-one is used in organic synthesis as a building block for more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: The compound’s structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies. Its derivatives may exhibit interesting biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 5-oxaspiro[2.5]octan-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison: 5-oxaspiro[2.5]octan-4-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This structure imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of different substituents in similar compounds can significantly alter their reactivity and applications.

Properties

IUPAC Name

5-oxaspiro[2.5]octan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-7(3-4-7)2-1-5-9-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTDNSWGOBXWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22566-31-0
Record name 5-oxaspiro[2.5]octan-4-one
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